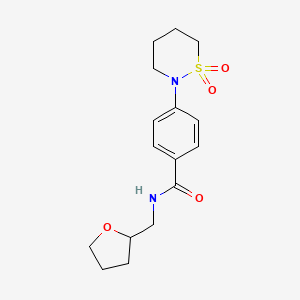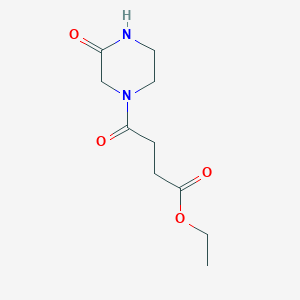![molecular formula C18H20N2O5S B4776568 N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4776568.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMD-1 and is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes.
Mécanisme D'action
BMD-1 works by inhibiting the activity of CK2, which is a protein kinase that plays a critical role in many cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, BMD-1 can block the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
BMD-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the accumulation of beta-amyloid plaques in the brain. BMD-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
BMD-1 has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it an ideal compound for studying the role of CK2 in cellular processes. BMD-1 is also relatively easy to synthesize and has high purity, making it easy to work with in the lab. However, BMD-1 has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on BMD-1. One area of interest is the development of BMD-1 analogs with improved solubility and bioavailability. Another area of interest is the use of BMD-1 in combination with other drugs to enhance its anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of BMD-1 and its potential applications in treating other diseases beyond cancer and Alzheimer's.
Applications De Recherche Scientifique
BMD-1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by blocking the activity of CK2. BMD-1 has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(26(2,22)23)15-7-5-14(6-8-15)18(21)19-11-13-4-9-16-17(10-13)25-12-24-16/h4-10H,3,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZYNALROOSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B4776496.png)
![{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4776504.png)
![3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4776510.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4776523.png)
![1-[(dimethylamino)sulfonyl]-N-mesityl-4-piperidinecarboxamide](/img/structure/B4776530.png)
![1-[3-(2-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4776537.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4776557.png)

![5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4776577.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4776588.png)
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4776602.png)
![N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4776614.png)